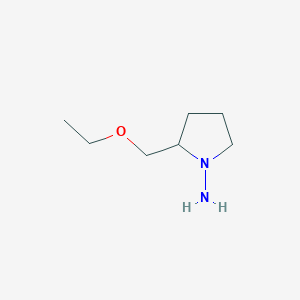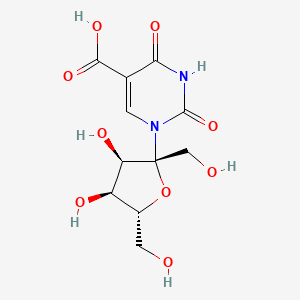
2-(Ethoxymethyl)pyrrolidin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethyl)pyrrolidin-1-amine (EMPA) is a compound that has been the subject of much scientific research and is used in a variety of laboratory experiments. EMPA is an amine, a type of organic compound found in nature and produced synthetically in laboratories. It is a colorless and odorless liquid with a boiling point of approximately 140°C and a melting point of approximately -50°C. EMPA has been found to have a variety of applications in scientific research, such as in biochemistry, physiology, and pharmacology.
Applications De Recherche Scientifique
Pyrrole and Pyrrole Derivatives
Pyrrolidines, like 2-(Ethoxymethyl)pyrrolidin-1-amine, are a part of the pyrrole family, which are key structural subunits in significant biological molecules such as heme and chlorophyll. These derivatives have varied applications including in the synthesis of hydroxypyrroles, aldehydes, ketones, acids, esters, and other forms, with uses ranging from intermediates to solvents and wetting agents with low toxicity (Anderson & Liu, 2000).
Microwave-initiated Hydroamination
2-(Ethoxymethyl)pyrrolidin-1-amine is used in microwave-initiated hydroamination processes. This technique significantly accelerates the reaction between amines and carbonyl-containing compounds, resulting in various isomeric diamines. This method increases the regioselectivity of the reaction, proving to be more efficient than traditional methods (Keiko, Verochkina, & Larina, 2011).
Bioactive Tetramic Acid Derivatives
Tetramic acid derivatives, synthesized from pyrrolidines, show promising bioactivities, including herbicidal, fungicidal, insecticidal, and antitumor properties. These derivatives demonstrate the potential for developing new pharmaceuticals and agricultural chemicals (Liu et al., 2014).
Synthesis of Quinolone Antibacterials
Pyrrolidines are integral in synthesizing quinolone antibacterials. Through stereoisomeric separation and chemical modification of pyrrolidines, researchers develop various quinolone antibacterials, highlighting their importance in antibiotic research (Schroeder et al., 1992).
Catalysis and Synthesis
Pyrrolidines are used in catalytic processes and organic synthesis. For example, they are employed in the synthesis of functionalized 2-pyrrolidinones and as ligands in metal-catalyzed reactions, demonstrating their versatility in organic chemistry and catalysis (Gao, Sun, & Yan, 2013).
Propriétés
IUPAC Name |
2-(ethoxymethyl)pyrrolidin-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-10-6-7-4-3-5-9(7)8/h7H,2-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMFAKYACJEROM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,5-Difluorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1472513.png)




![2-(3-tert-Butyl-4-methoxymethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1472521.png)





